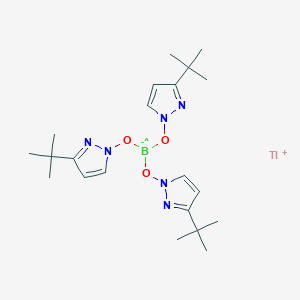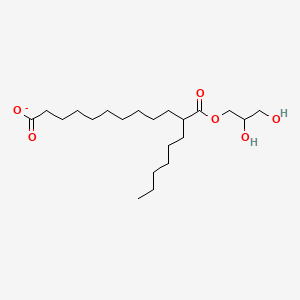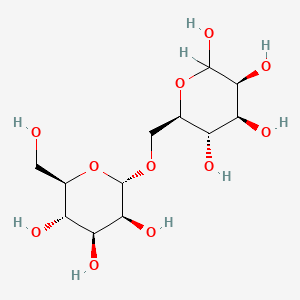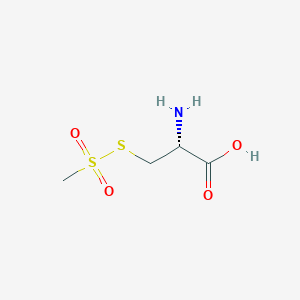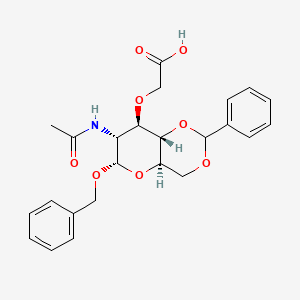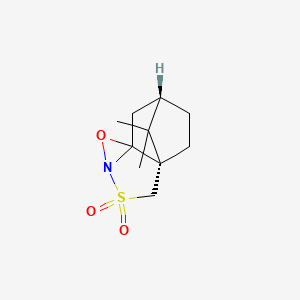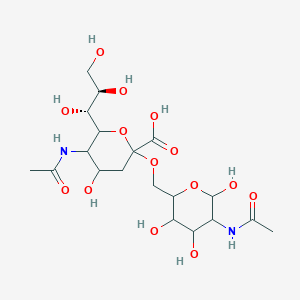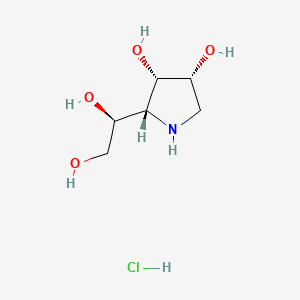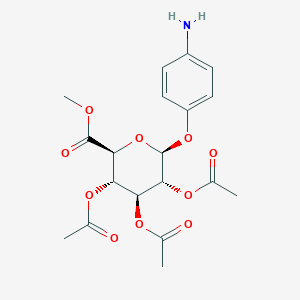
N-(3-Pyridyl)indomethacin Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Pyridyl)indomethacin Amide (PIA) is a novel non-steroidal anti-inflammatory drug (NSAID) derived from the indomethacin molecule. It is a derivative of indomethacin, a prescription NSAID used to treat inflammation and pain caused by arthritis, gout, and other conditions. PIA has a high affinity for the cyclooxygenase-2 (COX-2) enzyme, and is a potent inhibitor of the enzyme, making it a promising alternative to other NSAIDs. PIA has been studied for its potential to treat a variety of conditions and diseases, including cancer, inflammation, and pain.
Scientific Research Applications
Inhibition of COX-2 Enzyme
N-3PyIA is a potent and selective reversible inhibitor of the COX-2 enzyme. It selectively inhibits human recombinant COX-2 with an IC50 of 0.052 µM . This makes it a valuable compound for research into anti-inflammatory drugs, as COX-2 is involved in the production of pro-inflammatory prostaglandins.
Anti-inflammatory Research
Due to its COX-2 inhibition properties, N-3PyIA is used in anti-inflammatory research. It helps in understanding the role of COX-2 in inflammatory diseases and the development of COX-2 selective inhibitors, which can potentially lead to treatments with fewer gastrointestinal side effects compared to non-selective NSAIDs .
Cancer Research
COX-2 plays a significant role in tumorigenesis, and its inhibition by compounds like N-3PyIA is of interest in cancer research. By studying its effects on COX-2, researchers can explore potential therapeutic strategies for cancer prevention and treatment .
Neurological Studies
The compound’s ability to inhibit COX-2 also makes it relevant in neurological studies, particularly in the context of neuroinflammation and neurodegenerative diseases. It can be used to investigate the role of COX-2 in the central nervous system and its implications in conditions like Alzheimer’s disease .
Pain Management Research
N-3PyIA’s COX-2 inhibition suggests its utility in pain management research. It can contribute to the understanding of pain pathways and the development of new analgesics that target COX-2, offering potential alternatives to opioids .
Cardiovascular Studies
Since COX-2 inhibitors affect prostaglandin biosynthesis, N-3PyIA can be used in cardiovascular studies to explore the role of COX-2 in blood clotting and vascular functions. This could lead to insights into the prevention and treatment of cardiovascular diseases .
properties
CAS RN |
261755-29-4 |
|---|---|
Product Name |
N-(3-Pyridyl)indomethacin Amide |
Molecular Formula |
C₂₄H₂₀ClN ₃O₃ |
Molecular Weight |
433.89 |
synonyms |
N-(3-Pyridyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide; 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-N-3-pyridinyl-1H-indole-3-acetamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



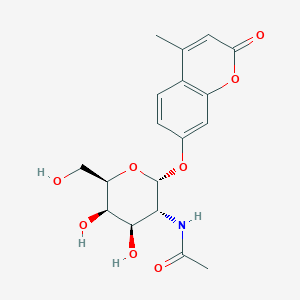
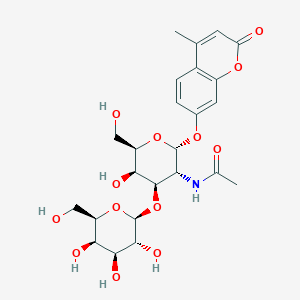
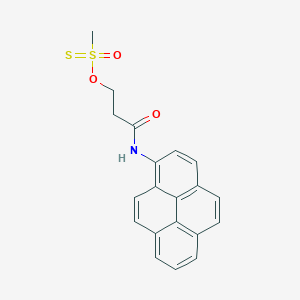
![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)
![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)
